2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide is a complex organic compound with significant potential in various scientific fields. It is known for its unique structure and properties, making it a subject of interest in medicinal chemistry and pharmacology. This compound is also referred to by its synonyms, RO4929097 and KK8645V7LE .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit gamma-secretase, an enzyme involved in the cleavage of amyloid precursor protein. This inhibition can reduce the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. The compound’s mechanism of action involves binding to the active site of gamma-secretase, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
RO4929097: Another gamma-secretase inhibitor with a similar structure.
DAPT: A well-known gamma-secretase inhibitor used in Alzheimer’s research.
LY450139: Another compound targeting gamma-secretase with distinct structural features.
Uniqueness
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide stands out due to its unique combination of functional groups, which confer specific properties such as increased stability and selectivity for gamma-secretase. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C22H20F5N3O3 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-(6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl)-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide |
InChI |
InChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33) |
InChI Key |
OJPLJFIFUQPSJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.